Tetrabutylammonium hydrogensulfate

Catalog No.
S569181
CAS No.
32503-27-8
M.F
C16H36N.HO4S
C16H37NO4S
M. Wt
339.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium hydrogensulfate

CAS Number

32503-27-8

Product Name

Tetrabutylammonium hydrogensulfate

IUPAC Name

hydrogen sulfate;tetrabutylazanium

Molecular Formula

C16H36N.HO4S
C16H37NO4S

Molecular Weight

339.5 g/mol

InChI

InChI=1S/C16H36N.H2O4S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

SHFJWMWCIHQNCP-UHFFFAOYSA-M

SMILES

Array

Synonyms

tetra-n-butylammonium dodecylsulfate, tetra-n-butylammonium hexafluorophosphate, tetrabutylammonium, tetrabutylammonium azide, tetrabutylammonium bromide, tetrabutylammonium chloride, tetrabutylammonium cyanide, tetrabutylammonium fluoride, tetrabutylammonium hydrogen sulfate, tetrabutylammonium hydroxide, tetrabutylammonium iodide, tetrabutylammonium monophosphate, tetrabutylammonium nitrate, tetrabutylammonium perchlorate, tetrabutylammonium sulfate, tetrabutylammonium sulfate (1:1), sodium salt

Canonical SMILES

[H+].CCCC[N+](CCCC)(CCCC)CCCC.[O-]S(=O)(=O)[O-]

The exact mass of the compound Tetrabutylammonium hydrogen sulfate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Detergents - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrabutylammonium hydrogensulfate (CAS: 32503-27-8), commonly abbreviated as TBAHS, is a premium quaternary ammonium salt utilized primarily as a highly efficient phase-transfer catalyst (PTC) and an ion-pairing reagent for high-performance liquid chromatography (HPLC). Structurally, it combines a bulky, lipophilic tetrabutylammonium cation with a hydrophilic, acidic, and strictly non-halide hydrogensulfate anion. From a procurement perspective, TBAHS is selected over standard quaternary ammonium salts when a process demands strict halide-free conditions to prevent equipment corrosion or catalyst poisoning, or when analytical workflows require an ion-pairing agent with minimal UV absorbance at low wavelengths [1]. Its dual utility in both commercial-scale organic synthesis and stringent analytical quality control makes it a critical raw material for pharmaceutical, environmental, and electrochemical applications.

Substituting TBAHS with more common and often cheaper in-class alternatives, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium chloride (TBAC), frequently leads to process failures in sensitive applications [1]. The primary differentiator is the counterion. Bromide and chloride ions are nucleophilic, electroactive, and highly corrosive to stainless steel reactors during high-temperature industrial scale-ups. Furthermore, in transition-metal-catalyzed biphasic reactions, halide ions can coordinate with and irreversibly poison the metal catalyst. In analytical HPLC workflows, generic quaternary ammonium halides exhibit high background UV absorbance that obscures trace analytes at wavelengths below 220 nm . TBAHS provides the identical phase-transfer capability of the tetrabutylammonium cation but pairs it with an inert, non-corrosive, and UV-transparent hydrogensulfate anion, making it strictly non-interchangeable in these optimized environments.

Superior Conversion Yield in Solid-Liquid Phase Transfer Hydrolysis

In comparative studies evaluating the hydrolysis of a polyurethane model compound to 2,4-toluenediamine (2,4-TDA), TBAHS demonstrated significantly higher catalytic efficiency than its halide counterparts [1]. The hydrogensulfate counterion provided a distinct kinetic and solubility advantage in the solid-liquid heterogeneous system.

Evidence DimensionConversion yield of 2,4-TDA
Target Compound Data24% conversion yield
Comparator Or BaselineTBAB (19% yield), TBAC (14% yield), TOAB (10% yield)
Quantified DifferenceTBAHS outperformed TBAB by a 26% relative yield increase and TBAC by a 71% relative yield increase.
ConditionsSolid-liquid phase transfer hydrolysis system, identical molar catalyst loading and reaction conditions.

This quantitative yield advantage justifies the procurement of TBAHS over cheaper halide salts for specific heterogeneous reactions where maximizing conversion is critical to process economics.

Minimal UV Interference for Low-Wavelength HPLC Detection

For the analysis of polar and acidic compounds, TBAHS is manufactured to strict optical purity standards to prevent baseline noise. High-purity TBAHS exhibits exceptionally low UV absorbance in the short-wavelength region, allowing for the detection of analytes that lack strong chromophores .

Evidence DimensionMaximum UV Absorbance (Amax) at 210 nm
Target Compound DataAmax ≤ 0.06 at 210 nm (10% aqueous solution)
Comparator Or BaselineStandard non-HPLC grade quaternary salts or halide-based ion-pairing agents
Quantified DifferenceMaintains near-complete baseline transparency down to 210 nm, whereas standard halides obscure this region.
Conditions10% aqueous solution, UV detection measured between 210 nm and 260 nm.

Procuring HPLC-grade TBAHS is mandatory for quality control laboratories that need to accurately quantify trace pharmaceutical metabolites and nucleotides at low UV wavelengths.

High-Recovery Ion-Pair Extraction of Heavy Metals

TBAHS acts as a highly effective ion-pair extraction reagent in acidic media, facilitating the quantitative transfer of anionic metal complexes into organic phases for downstream atomic absorption spectrometry[1].

Evidence DimensionExtraction recovery rate of Cr(VI)
Target Compound Data103% recovery at 0.05 mol/L TBAHS concentration
Comparator Or Baseline67.1% recovery at 0.02 mol/L TBAHS concentration
Quantified DifferenceA 35.9% absolute increase in recovery rate achieved by utilizing the optimized 0.05 mol/L TBAHS concentration.
ConditionsDichloromethane organic phase, acidic aqueous medium (pH 1.0-3.0), 15-minute extraction cycle.

Demonstrates that optimized concentrations of TBAHS guarantee the near-quantitative recovery required for stringent environmental compliance and trace metal analysis.

Elimination of Halide-Induced Corrosion and Catalyst Poisoning

In sensitive industrial syntheses, the introduction of halide ions via standard PTCs (like TBAB) can lead to severe equipment degradation and the deactivation of expensive transition-metal catalysts. TBAHS provides robust phase-transfer capabilities while completely eliminating halide contamination [1].

Evidence DimensionCounterion reactivity and corrosivity
Target Compound DataHydrogensulfate anion (non-corrosive, non-coordinating, electrochemically stable)
Comparator Or BaselineBromide/Chloride anions (corrosive to stainless steel, poisons transition metals, electroactive)
Quantified Difference100% elimination of halide introduction into the reaction matrix.
ConditionsIndustrial scale-up in stainless steel reactors; transition-metal catalyzed biphasic reactions; electrochemical cells.

Essential for procurement in pilot and commercial-scale operations where protecting reactor integrity and extending catalyst lifespan directly dictate process profitability.

Halide-Free Phase Transfer Catalysis in Commercial Synthesis

TBAHS is the optimal choice for biphasic organic syntheses (e.g., alkylations, etherifications, and oxidations) where transition metal catalysts are employed. Because it is halide-free, it prevents the irreversible poisoning of metal catalysts and eliminates the risk of chloride/bromide-induced corrosion in stainless steel industrial reactors[1].

Ion-Pair Reversed-Phase HPLC for Polar Analytes

In pharmaceutical quality control and biochemical research, TBAHS is the preferred mobile phase additive for separating complex mixtures of polar, acidic, or amphoteric compounds (such as nucleotides and peptide fragments). Its exceptionally low UV absorbance allows for accurate trace detection at wavelengths down to 210 nm.

Electrochemical Syntheses and Battery Electrolytes

TBAHS is utilized as a supporting electrolyte or additive in electrochemical cells and specific battery formulations. Unlike TBAB, which can undergo unwanted electrochemical oxidation (e.g., bromide to bromine), the hydrogensulfate anion remains electrochemically stable, ensuring high conductivity without side reactions [2].

Quantitative Liquid-Liquid Extraction for Environmental Analysis

TBAHS is highly effective in environmental testing laboratories for the liquid-liquid extraction of heavy metals, such as Chromium(VI), from wastewater effluents. It forms stable ion-pairs with anionic metal complexes in acidic media, enabling near-quantitative recovery into organic solvents for subsequent atomic absorption spectrometry [3].

Physical Description

White crystalline powder; Hygroscopic; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

339.24432984 Da

Monoisotopic Mass

339.24432984 Da

Heavy Atom Count

22

UNII

KCU8DU7VEL

Related CAS

10549-76-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 358 companies from 20 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 358 companies. For more detailed information, please visit ECHA C&L website;
Of the 19 notification(s) provided by 357 of 358 companies with hazard statement code(s):;
H302 (87.39%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (47.62%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (50.14%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (46.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (52.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (38.1%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (46.78%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Detergents

Pictograms

Irritant

Corrosive;Irritant

Other CAS

32503-27-8

General Manufacturing Information

1-Butanaminium, N,N,N-tributyl-, sulfate (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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